molecular formula C10H12ClNO2 B14419803 (4-Chlorophenyl)methyl dimethylcarbamate CAS No. 84640-27-7

(4-Chlorophenyl)methyl dimethylcarbamate

Cat. No.: B14419803
CAS No.: 84640-27-7
M. Wt: 213.66 g/mol
InChI Key: JBQREOYXTVACIL-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)methyl dimethylcarbamate is a carbamate derivative characterized by a 4-chlorophenyl group attached to a methylene bridge, which is further bonded to a dimethylcarbamate moiety. Carbamates are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their bioactivity and structural versatility.

The molecular formula is inferred as C₁₀H₁₁ClNO₂, with a molecular weight of approximately 212.65 g/mol. The 4-chlorophenyl group enhances lipophilicity and may influence binding interactions in biological systems, while the dimethylcarbamate moiety contributes to stability and hydrolytic resistance compared to other carbamate derivatives .

Properties

CAS No.

84640-27-7

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

(4-chlorophenyl)methyl N,N-dimethylcarbamate

InChI

InChI=1S/C10H12ClNO2/c1-12(2)10(13)14-7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3

InChI Key

JBQREOYXTVACIL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OCC1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Carbamoyl Chloride Route

The most direct method involves the nucleophilic substitution of (4-chlorophenyl)methanol with dimethylcarbamoyl chloride in the presence of a base. A typical procedure includes:

  • Reagents : (4-Chlorophenyl)methanol (1.0 equiv), dimethylcarbamoyl chloride (1.2 equiv), triethylamine (1.5 equiv).
  • Solvent : Dichloromethane or tetrahydrofuran.
  • Conditions : 0–25°C, 4–12 hours.

The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation. Yields typically range from 75–90% after aqueous workup and recrystallization.

Phosgene-Based Carbonylation

Phosgene (COCl₂) or its safer alternatives (e.g., triphosgene) enable carbamate formation via reaction of (4-chlorophenyl)methanol with dimethylamine:

$$
\text{(4-Cl-C₆H₄-CH₂OH) + (CH₃)₂NH + COCl₂ → (4-Cl-C₆H₄-CH₂O(CO)N(CH₃)₂) + 2 HCl}
$$

This method requires stringent temperature control (–10 to 0°C) to minimize side reactions. Patents highlight the use of mixed solvents (e.g., glycol dimethyl ether/water/ethanol) to enhance selectivity, achieving yields up to 85%.

Catalytic Carbonylation Approaches

Palladium-Catalyzed Reactions

Transition-metal catalysts, such as dichlorobis(triphenylphosphine)palladium(II), facilitate carbonylative coupling between (4-chlorophenyl)methanol and dimethylamine under CO atmosphere. Key parameters include:

  • Catalyst Loading : 0.1–0.3 mol% Pd.
  • Solvent System : Glycol dimethyl ether/water/ethanol (15:6:4 v/v).
  • Temperature : 80–120°C, 3–24 hours.

This method avoids hazardous phosgene and achieves yields >90% with high purity.

Base-Mediated Reactions

Potassium hydroxide or sodium hydride in aprotic solvents (DMF, DMSO) promotes carbamate formation via in situ generation of the alcoholate ion, which reacts with dimethylcarbamoyl chloride. Sodium iodide may be added to accelerate the reaction via the Finkelstein mechanism.

Solid-Phase Synthesis Techniques

Solid-supported reagents (e.g., polymer-bound carbodiimides) enable solvent-free synthesis. A representative protocol involves:

  • Immobilization of (4-chlorophenyl)methanol on Wang resin.
  • Treatment with dimethylcarbamoyl chloride and 4-dimethylaminopyridine (DMAP).
  • Cleavage from resin using trifluoroacetic acid.

This method simplifies purification, yielding 80–88% product with >99% HPLC purity.

Green Chemistry and Solvent-Free Methods

Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, irradiating a mixture of (4-chlorophenyl)methanol, dimethylcarbamoyl chloride, and K₂CO₃ in acetonitrile at 100°C for 10 minutes provides 92% yield. Solvent-free ball-milling techniques have also been reported, using silica gel as a solid support.

Analytical Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (CDCl₃) : δ 7.25–7.35 (m, 4H, Ar–H), 5.12 (s, 2H, OCH₂), 3.02 (s, 6H, N(CH₃)₂).
  • IR (KBr) : 1745 cm⁻¹ (C=O), 1260 cm⁻¹ (C–O).

Chromatographic Methods

HPLC with C18 columns (MeCN/H₂O = 70:30) confirms purity >99%. GC-MS (EI) shows a molecular ion at m/z 243 [M]⁺.

Industrial-Scale Production Considerations

Process Optimization

  • Cost Efficiency : Use of dimethylcarbamoyl chloride is preferred over phosgene due to safety.
  • Solvent Recovery : Distillation and recycling of dichloromethane reduce waste.
  • Catalyst Recycling : Pd catalysts are recovered via filtration and reused, lowering costs.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)methyl dimethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated phenols, while reduction could produce amines.

Scientific Research Applications

(4-Chlorophenyl)methyl dimethylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of pesticides and other agrochemicals due to its effectiveness in controlling pests.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)methyl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can inhibit enzyme activity by forming a stable complex with the active site, preventing the enzyme from catalyzing its normal reactions. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or pesticidal effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between (4-Chlorophenyl)methyl dimethylcarbamate and related carbamate derivatives:

Table 1: Key Properties of Selected Carbamate Derivatives

Compound Name Molecular Formula Substituents Lipophilicity (log k) Applications/Notes
This compound C₁₀H₁₁ClNO₂ 4-ClPh, dimethylcarbamate Not reported Hypothesized agrochemical intermediate
(4-Chlorophenyl)methyl N-(3,4-dichlorophenyl)carbamate C₁₄H₁₀Cl₃NO₂ 4-ClPh, 3,4-diClPh carbamate High (inferred) Potential pesticidal activity
Methyl N-(4-chlorophenyl)carbamate C₈H₈ClNO₂ 4-ClPh, methyl carbamate Moderate Synthetic intermediate
1,3-Phenylene bis(dimethylcarbamate) C₁₂H₁₆N₂O₄ Two dimethylcarbamate groups Low Fungicide intermediate (e.g., metconazole)

Structural and Functional Insights:

Substituent Effects on Lipophilicity: The presence of multiple chlorine atoms, as in (4-Chlorophenyl)methyl N-(3,4-dichlorophenyl)carbamate, significantly increases lipophilicity, enhancing membrane permeability and bioactivity . In contrast, the dimethylcarbamate group in the target compound may reduce polarity compared to monosubstituted carbamates like Methyl N-(4-chlorophenyl)carbamate . Lipophilicity data from HPLC studies () on analogous phenyl carbamates (e.g., log k = 2.8–4.1 for dichlorophenyl derivatives) suggest that chlorine substitution patterns directly correlate with hydrophobicity .

Synthetic Accessibility: Methyl N-(4-chlorophenyl)carbamate is synthesized via a straightforward reaction between (4-chlorophenyl)carbamic chloride and methanol, yielding 83% under reflux conditions . Similar methods could apply to the target compound. Bis-carbamates, such as 1,3-phenylene bis(dimethylcarbamate), require multi-step processes involving hydrolysis and alkylation, indicating higher synthetic complexity .

The 3,4-dichlorophenyl variant () demonstrates how additional halogens can enhance pesticidal efficacy, though toxicity profiles must be carefully evaluated .

Stability and Reactivity :

  • Dimethylcarbamates generally exhibit greater hydrolytic stability than ethyl or methyl carbamates due to steric hindrance from the dimethyl group. This property is critical for sustained activity in environmental applications .

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